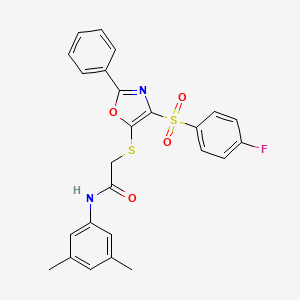

![molecular formula C23H23N3O5 B2878726 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide CAS No. 2097895-20-8](/img/structure/B2878726.png)

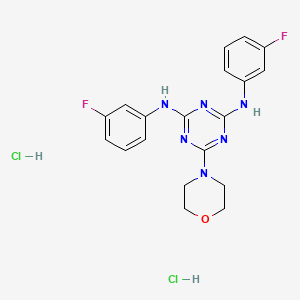

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, a benzofuran derivative with a benzimidazole group has been synthesized .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .科学的研究の応用

Dielectric and Thermal Properties

Benzofuran derivatives have been explored for their dielectric and thermal properties, which are critical in materials science and engineering. For instance, a study demonstrated the synthesis and characterization of methacrylate polymers bearing chalcone side groups derived from benzofuran compounds. These polymers exhibit significant thermal stability and dielectric properties, making them potential candidates for electronic applications (Çelik & Coskun, 2018).

Synthesis of Polysubstituted Pyrroles

In the realm of organic synthesis, benzofuran derivatives are utilized as precursors in the synthesis of complex organic molecules. A notable example is the metal-free synthesis of polysubstituted pyrroles in aqueous medium, showcasing the versatility of benzofuran-based compounds in facilitating cycloaddition reactions for synthesizing heterocyclic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).

Neuroleptic Activity

Research into benzofuran and related structures extends into pharmacology, where these compounds are evaluated for their neuroleptic (antipsychotic) activity. A study on benzamides of N,N-disubstituted ethylenediamines, which share structural similarities with the compound , found that these molecules have inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic drugs (Iwanami et al., 1981).

Aromatase Inhibition

Additionally, benzofuran derivatives have been investigated for their ability to inhibit aromatase (CYP19), an enzyme involved in estrogen biosynthesis. Such compounds could have therapeutic implications in the treatment of hormone-sensitive cancers. For instance, a study presented novel benzofuran-phenylmethyl-pyridine derivatives as potent aromatase inhibitors, highlighting their potential in cancer therapy (Saberi et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-30-20(19-12-15-6-2-3-9-18(15)31-19)14-24-22(28)23(29)25-16-7-4-8-17(13-16)26-11-5-10-21(26)27/h2-4,6-9,12-13,20H,5,10-11,14H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVXOYHHRYWWIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 6-methyl-2-oxo-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B2878644.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2878645.png)

![4-Methoxy-3-[(3-nitrophenoxy)methyl]benzaldehyde](/img/structure/B2878656.png)

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2878657.png)

![6-(4-fluorophenyl)-N-(2-methoxy-5-methylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2878665.png)